molecular formula C10H12BrNO2 B8244891 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol

Cat. No.: B8244891
M. Wt: 258.11 g/mol
InChI Key: ARRFVPZQBSDQDZ-UHFFFAOYSA-N
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Description

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol is an organic compound that features a brominated pyridine ring fused with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol typically involves the bromination of 4-methyl-2-pyridine followed by the formation of the tetrahydrofuran ring. One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of organic solvents such as toluene or dimethylformamide, and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the tetrahydrofuran ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylpyridine: Similar structure but lacks the tetrahydrofuran ring.

    4-Methyl-2-pyridine: Lacks both the bromine substituent and the tetrahydrofuran ring.

    6-Bromo-2-pyridylmethanol: Contains a bromine substituent but has a different functional group.

Uniqueness

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol is unique due to the presence of both the brominated pyridine ring and the tetrahydrofuran moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(6-bromo-4-methylpyridin-2-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-4-8(12-9(11)5-7)10(13)2-3-14-6-10/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRFVPZQBSDQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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